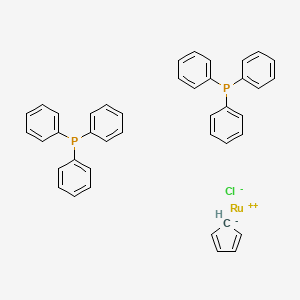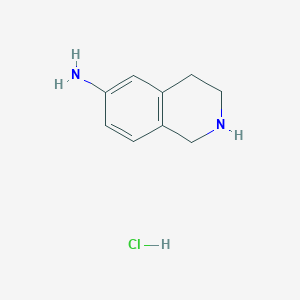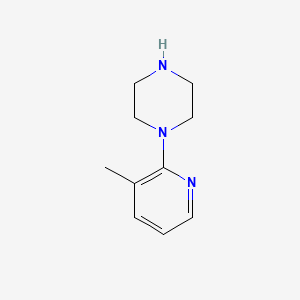
Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II), or Cp*Ru(PPh3)2, is a complex compound composed of a cyclopentadienyl ligand and two triphenylphosphine ligands that are coordinated to a ruthenium atom. Cp*Ru(PPh3)2 is used as a catalyst in a variety of organic reactions, and has been studied extensively in recent years as a result of its unique properties. This compound has a wide range of applications in the fields of organic synthesis, materials science, and biochemistry.
Aplicaciones Científicas De Investigación
Catalyst for Transfer Hydrogenation
This compound is used as an efficient transfer hydrogenation catalyst . Transfer hydrogenation is a type of chemical reaction where hydrogen is transferred from one molecule to another. This process is crucial in various chemical industries, including the production of pharmaceuticals and fine chemicals.
Formation of Indoles, Isoquinolines, and Quinolines
It is used in the formation of indoles, isoquinolines, and quinolines . These are heterocyclic aromatic compounds that are widely used in the pharmaceutical industry. For example, indoles are present in many important drugs, including some anti-inflammatory medications and serotonin receptor agonists.
Catalyst for Cycloaddition of Azides with Acetylenes
This compound is employed as a catalyst in the cycloaddition of azides with acetylenes, giving exclusively the 1,5-disubstitutedtriazoles . This is in contrast to the 1,4-regiochemistry commonly observed with copper catalysis. This “click cycloaddition” is a powerful tool in synthetic chemistry, particularly in the field of drug discovery.
Use of Internal Acetylenes
Ruthenium catalysis also enables the use of internal acetylenes in "click cycloadditions" . This expands the scope of potential substrates that can be used in these reactions, providing greater flexibility and diversity in the synthesis of complex molecules.
Isomerisation of Allylic Alcohols
In the presence of NH4PF6, it catalyzes the isomerisation of allylic alcohols to the corresponding saturated carbonyls . This reaction is useful in organic synthesis, particularly in the preparation of saturated carbonyl compounds from readily available allylic alcohols.
Displacement Reactions
Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II) undergoes a variety of reactions often by involving substitution of the chloride . For example, with phenylacetylene it gives the phenyl vinylidene complex, and displacement of one PPh3 by carbon monoxide affords a chiral compound .
Propiedades
InChI |
InChI=1S/2C18H15P.C5H5.ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-5-3-1;;/h2*1-15H;1-5H;1H;/q;;;;+1/p-1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYGUQQDGRTJMA-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[CH]C=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H35ClP2Ru |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II) | |
CAS RN |
32993-05-8 |
Source


|
| Record name | Chloro(cyclopentadienyl)bis(triphenylphosphine)ruthenium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1141963.png)
![sodium;3-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(3-sulfonatopropyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propane-1-sulfonate](/img/structure/B1141965.png)

![6-Benzamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Benzhydryl Ester](/img/structure/B1141973.png)


